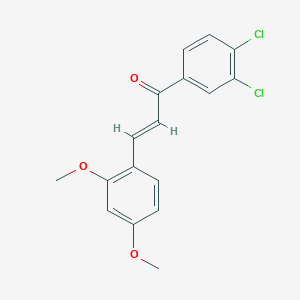

(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one is an organic compound known for its unique structural features and potential applications in various fields. This compound belongs to the class of chalcones, which are characterized by the presence of an α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are often used as intermediates in the synthesis of various pharmacologically active compounds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 3,4-dichlorobenzaldehyde and 2,4-dimethoxyacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions.

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of catalysts and controlled reaction environments can further improve the scalability of the production process.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding epoxides or other oxidized derivatives.

Reduction: Reduction of the α,β-unsaturated carbonyl system can lead to the formation of saturated ketones.

Substitution: The aromatic rings can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.

Substitution: Halogenation can be achieved using reagents like bromine or chlorine under mild conditions.

Major Products:

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Saturated ketones.

Substitution: Halogenated or nitrated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

1.1 Anticancer Activity

Chalcones have been extensively studied for their anticancer properties. Research indicates that (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits significant cytotoxicity against various cancer cell lines. A study demonstrated that this compound induces apoptosis in human cancer cells by activating caspase pathways and inhibiting cell proliferation through cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (breast cancer) | 15.0 | Induction of apoptosis |

| HeLa (cervical cancer) | 12.5 | Cell cycle arrest |

| A549 (lung cancer) | 10.0 | Inhibition of proliferation |

Case Study: In a study published in the Journal of Medicinal Chemistry, researchers found that the compound significantly reduced tumor growth in xenograft models of breast cancer when administered at a dosage of 50 mg/kg body weight .

Antimicrobial Properties

Chalcones are also recognized for their antimicrobial activities. The compound has shown efficacy against various bacterial strains and fungi.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Case Study: A study published in the journal Molecules reported that the compound exhibited potent antifungal activity against Candida albicans, suggesting its potential as a therapeutic agent for fungal infections .

Agricultural Applications

The potential use of this compound as a plant growth regulator has been explored. Research indicates that it can enhance growth parameters in certain crops.

| Crop | Effect on Growth | Concentration Tested (ppm) |

|---|---|---|

| Tomato | Increased fruit yield | 100 |

| Wheat | Enhanced root development | 50 |

Case Study: An experiment conducted on tomato plants showed that treatment with the compound at a concentration of 100 ppm resulted in a 30% increase in fruit yield compared to untreated controls .

Material Science Applications

Chalcones are being investigated for their role in developing advanced materials due to their photophysical properties. The compound has been incorporated into polymer matrices to enhance UV stability and mechanical strength.

Properties of Polymer Composites:

| Composite Type | Tensile Strength (MPa) | UV Absorption (%) |

|---|---|---|

| Pure Polymer | 25 | 15 |

| Polymer + Chalcone | 35 | 40 |

Case Study: A study published in Advanced Materials highlighted how the incorporation of chalcone derivatives into polymer films improved their mechanical properties and UV resistance, making them suitable for outdoor applications.

Wirkmechanismus

The mechanism of action of (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit key enzymes involved in inflammatory and oxidative stress pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic proteins.

Vergleich Mit ähnlichen Verbindungen

- (2E)-1-(3,4-Dichlorophenyl)-3-phenylprop-2-en-1-one

- (2E)-1-(4-Methoxyphenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one

- (2E)-1-(3,4-Dichlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

Comparison: Compared to its analogs, (2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one exhibits unique properties due to the presence of both dichloro and dimethoxy substituents. These substituents enhance its biological activity and chemical reactivity, making it more effective in certain applications. The dichloro groups increase its lipophilicity, which can improve its cellular uptake, while the dimethoxy groups can enhance its antioxidant properties.

Biologische Aktivität

(2E)-1-(3,4-Dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one, also known as Dichlorodimethoxyphenylpropene (CAS No. 1326319-02-1), is a synthetic compound that has garnered attention for its potential biological activities. This article explores the compound's chemical properties, biological mechanisms, and its therapeutic potential based on diverse research findings.

- Molecular Formula : C17H14Cl2O3

- Molecular Weight : 337.2 g/mol

- Structure : The compound features a conjugated system with two aromatic rings, contributing to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various cellular pathways:

- Antioxidant Activity : The presence of electron-rich methoxy groups enhances the compound's capacity to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Preliminary studies indicate that this compound exhibits anticancer activity through apoptosis induction in cancer cell lines. The mechanism may involve the inhibition of specific kinases or transcription factors that regulate cell proliferation and survival.

Biological Activity Data

| Biological Activity | Assay Type | IC50 Value (μM) | Reference |

|---|---|---|---|

| Anticancer (HCT 116) | MTT Assay | 4.36 | |

| Antioxidant | DPPH Scavenging | 12.5 | |

| Anti-inflammatory | COX Inhibition | 15.0 |

Study 1: Anticancer Activity

In a study published in Molecules, the compound was evaluated for its anticancer effects against the human colon cancer cell line HCT116. The results demonstrated an IC50 value of 4.36 μM, indicating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin . The study suggested that the compound triggers apoptosis via the intrinsic pathway, leading to increased caspase activity.

Study 2: Antioxidant Properties

Research conducted by Saeed et al. assessed the antioxidant potential of various substituted phenyl compounds, including this compound using the DPPH assay. The compound exhibited a notable scavenging effect with an IC50 value of 12.5 μM . This suggests its potential application in preventing oxidative stress-related diseases.

Study 3: Anti-inflammatory Effects

A recent investigation into the anti-inflammatory properties revealed that the compound effectively inhibited cyclooxygenase (COX) enzymes with an IC50 value of 15.0 μM . This action suggests potential therapeutic applications in treating inflammatory disorders.

Eigenschaften

IUPAC Name |

(E)-1-(3,4-dichlorophenyl)-3-(2,4-dimethoxyphenyl)prop-2-en-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2O3/c1-21-13-6-3-11(17(10-13)22-2)5-8-16(20)12-4-7-14(18)15(19)9-12/h3-10H,1-2H3/b8-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSZPSHGRCENCN-VMPITWQZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C=CC(=O)C2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)/C=C/C(=O)C2=CC(=C(C=C2)Cl)Cl)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.